![molecular formula C11H11BrO B589977 2-Bromo-1-cyclopropyl-2-phenylethanone CAS No. 34650-68-5](/img/structure/B589977.png)
2-Bromo-1-cyclopropyl-2-phenylethanone
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Description
2-Bromo-1-cyclopropyl-2-phenylethanone is a chemical compound with the molecular formula C11H11BrO and a molecular weight of 239.11 . It is also known as Prasugrel Impurity .
Molecular Structure Analysis
The molecular structure of 2-Bromo-1-cyclopropyl-2-phenylethanone consists of a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), a cyclopropyl group (a ring of 3 carbon atoms), and a carbonyl group (a carbon atom double-bonded to an oxygen atom). These groups are connected in such a way that the carbonyl group is bonded to both the phenyl and cyclopropyl groups .Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of Atorvastatin Calcium Intermediate : Zhang Yi-fan (2010) utilized 2-bromo-1-(4-fluorophenyl)-2-phenylethanone, a derivative of 2-Bromo-1-cyclopropyl-2-phenylethanone, in the synthesis of atorvastatin calcium, a key intermediate. The synthesis involved condensation reactions and yielded a significant overall yield of 57.3%, as characterized by NMR and MS spectroscopy (Zhang Yi-fan, 2010).
Investigation in Aldehyde Dehydrogenase Activity : Bromoacetophenone (2-bromo-1-phenylethanone), closely related to 2-Bromo-1-cyclopropyl-2-phenylethanone, was used as an affinity reagent for human aldehyde dehydrogenase. It specifically labeled a unique tryptic peptide in the enzyme, aiding in the identification of an active site of the enzyme (Abriola et al., 1987).
Synthesis of Prasugrel Intermediate : An improved synthetic method for prasugrel intermediate, involving 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone, was developed by Zheng Min (2013). The method involved the use of a Grignard reagent and showed high productivity and feasibility for industrial production (Zheng Min, 2013).
Generation of Isobenzofurans : Roy Faragher and Thomas L. Gilchrist (1976) demonstrated the generation of isobenzofurans from 2-(α-bromoalkyl)benzophenones, a process relevant to the applications of 2-Bromo-1-cyclopropyl-2-phenylethanone. This study showed the conversion of these compounds into naphthalene derivatives, suggesting a unique mechanism involving the displacement of bromide by the neighboring carbonyl group (Faragher & Gilchrist, 1976).
properties
IUPAC Name |
2-bromo-1-cyclopropyl-2-phenylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO/c12-10(11(13)9-6-7-9)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCQHQYRBCPPIP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C(C2=CC=CC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-cyclopropyl-2-phenylethanone |
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